6-fluoroquinazolin-2(1H)-one
Description
Contextualization of Quinazolinone Scaffolds in Contemporary Chemical Research
Quinazolinone and its derivatives represent a "privileged structure" in the field of drug discovery, forming the foundational core of over 150 naturally occurring alkaloids. nih.gov This wide-ranging presence in nature has spurred extensive research into their synthetic counterparts. The quinazolinone scaffold, a fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring, is a versatile platform for developing new therapeutic agents. nih.govarabjchem.org Its derivatives have demonstrated a remarkable breadth of biological activities, including but not limited to anticancer, anticonvulsant, anti-inflammatory, and antimicrobial properties. nih.govrjptonline.orgresearchgate.net
The inherent stability and relatively straightforward synthesis methods contribute to the continuous scientific interest in this moiety. nih.gov Researchers have successfully synthesized a variety of quinazolinone derivatives and evaluated their efficacy against numerous disease targets. For instance, certain derivatives have shown potent cytotoxicity against cancer cell lines like HepG2, MCF-7, and Caco-2. nih.gov Others have been investigated as potential treatments for tuberculosis, with some compounds demonstrating effectiveness against multi-drug resistant strains. nih.gov
Significance of Fluorine Atom Substitution in Heterocyclic Compound Development
The introduction of fluorine atoms into heterocyclic compounds is a pivotal strategy in modern medicinal chemistry. tandfonline.com This is due to the unique physicochemical properties that fluorine imparts to a molecule. tandfonline.comresearchgate.net The high electronegativity and small size of the fluorine atom can significantly enhance a drug's potency and metabolic stability. researchgate.net
Key advantages of fluorine substitution include:
Enhanced Biological Activity: The presence of fluorine can lead to a significant improvement in the biological activities of small molecules compared to their non-fluorinated counterparts. nih.gov
Improved Metabolic Stability: The carbon-fluorine bond is strong and not commonly found in nature, which can increase a drug's half-life by making it more resistant to metabolic degradation. tandfonline.com
Modulation of Physicochemical Properties: Fluorination can alter properties like lipophilicity, which in turn can improve a compound's bioavailability and ability to permeate cell membranes. tandfonline.comrsc.org
Increased Binding Affinity: The electronegativity of fluorine can enhance the binding affinity of a molecule to its biological target.
The strategic incorporation of fluorine has led to the development of numerous successful drugs, with over 20% of pharmaceuticals on the market containing this element. tandfonline.comrsc.org
Historical Development and Emerging Trends in 6-fluoroquinazolin-2(1H)-one Research
The synthesis of the basic quinazolinone structure was first reported in 1989 through the Griess synthesis, which involves the condensation of anthranilic acid and cyanide. mdpi.com Over the years, synthetic methodologies have evolved to become more efficient and environmentally friendly. nih.gov Modern techniques such as microwave-assisted synthesis and solvent-free conditions using ball milling have been developed to produce quinazolinone derivatives with high yields and reduced reaction times.
Research on fluorinated quinazolinones, specifically, has gained momentum. A 2014 study investigated a series of fluorinated quinazolinones for their anticonvulsant activity, finding that four out of the eight compounds tested were significantly active against seizures induced by maximal electroshock. mdpi.com More recent research has explored the use of fluorinated quinazolinones as potential radiotracers for imaging in positron-emission tomography (PET), particularly for targeting the kinesin spindle protein (KSP), which is involved in cell division. researchgate.net These studies highlight the growing interest in the specific roles that fluorine substitution can play in the biological activity of quinazolinone derivatives. researchgate.net
Research Gaps and Future Academic Inquiry Avenues for this compound
Despite the progress made, there are still areas within the research of this compound and its derivatives that warrant further investigation. A significant portion of the existing research has focused on the broader class of quinazolinones, with a need for more studies dedicated specifically to the 6-fluoro substituted variant. nih.govresearchgate.netmdpi.comnih.govnih.gov
Future research should prioritize the following:
Development of Novel Synthetic Strategies: While advancements have been made, the pursuit of more efficient, selective, and sustainable synthetic methods for this compound and its derivatives remains a key objective. nih.gov
Exploration of a Wider Range of Biological Activities: The full therapeutic potential of this compound is yet to be unlocked. Systematic screening against a broader array of biological targets could reveal novel applications.
In-depth Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies are crucial to understand how different substitutions on the this compound scaffold influence its biological activity. mdpi.com This knowledge is essential for the rational design of more potent and specific drug candidates.
Computational Modeling and Machine Learning: Integrating computational chemistry and machine learning can accelerate the drug discovery process by optimizing drug design and predicting the activity of new derivatives before their synthesis. nih.gov
By addressing these research gaps, the scientific community can continue to build upon the promising foundation of this compound research and potentially translate these findings into novel therapeutic interventions.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-fluoro-1H-quinazolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O/c9-6-1-2-7-5(3-6)4-10-8(12)11-7/h1-4H,(H,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPYRGTHYPJKOJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C=NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Route Development for 6 Fluoroquinazolin 2 1h One
Classical and Conventional Synthetic Approaches to Quinazolin-2(1H)-one Core
The synthesis of the quinazolin-2(1H)-one scaffold, while less documented than its isomeric quinazolin-4(3H)-one counterpart, relies on fundamental cyclization strategies. These methods typically involve the construction of the pyrimidinone ring onto a pre-existing benzene (B151609) framework using ortho-disubstituted aniline (B41778) derivatives.
Cyclization Reactions Employing Anthranilic Acid Derivatives
Anthranilic acid and its derivatives are cornerstone starting materials in quinazoline (B50416) chemistry. While their reaction with reagents like formamide (B127407) or cyanates classically leads to quinazolin-4(3H)-ones or quinazoline-2,4(1H,3H)-diones respectively, they can serve as precursors for the quinazolin-2(1H)-one core through multi-step sequences. tandfonline.comthieme-connect.comnih.gov A plausible, albeit indirect, classical route involves the initial conversion of an anthranilic acid to a 2-aminobenzaldehyde (B1207257). This aldehyde can then undergo cyclization with a suitable C1-N source like urea (B33335).
A more direct, classical approach would involve the cyclization of an o-ureidobenzaldehyde. This intermediate can be conceptually derived from 2-aminobenzaldehyde and a cyanate (B1221674) source. The intramolecular condensation of the ureido-aldehyde, typically under acidic or thermal conditions, would then yield the desired quinazolin-2(1H)-one ring system. This highlights a strategic pathway where the choice of cyclization partner is critical to direct the synthesis towards the 2-oxo isomer instead of other possibilities.
Table 1: Conceptual Classical Precursors for the Quinazolin-2(1H)-one Core
| Precursor Type | Key Starting Material | Required Reagent for Cyclization | Primary Intermediate |
|---|---|---|---|
| Aldehyde-based | 2-Aminobenzaldehyde | Urea | 2-Ureidobenzaldehyde |
| Nitrile-based | 2-Aminobenzonitrile (B23959) | Urea or Phosgene derivatives (followed by amination) | N/A (Direct cyclization is less common for the 2-oxo isomer) |
| Acid-based (Multi-step) | Anthranilic Acid | Reduction, then Urea | 2-Aminobenzyl alcohol, then 2-Aminobenzaldehyde |
Formation from 2-Aminobenzonitriles and Related Precursors
2-Aminobenzonitriles are versatile precursors for various nitrogen-containing heterocycles. Their direct conversion to quinazolin-2(1H)-ones is not a standard, high-yield transformation, as reactions with C1 sources like carbon dioxide or isocyanates typically yield the quinazoline-2,4(1H,3H)-dione scaffold. tandfonline.comthieme-connect.comrsc.org
However, strategic manipulation of the nitrile group allows for its use in forming the quinazolin-2(1H)-one core. One potential pathway involves the partial reduction of the nitrile to an imine or its full reduction to an aminomethyl group, followed by cyclization. A more common strategy is the reduction of the 2-aminobenzonitrile to 2-aminobenzaldehyde, which then serves as the key intermediate for cyclization with urea, as described previously. researchgate.net
Alternative, more modern approaches have utilized transition-metal catalysis to construct quinazolines from 2-aminobenzonitriles and various coupling partners, although these often lead to fully aromatized or 4-substituted quinazolines rather than the specific 2-oxo target. organic-chemistry.orgnih.gov The development of catalytic systems that can directly and selectively incorporate a carbonyl group at the C2 position from a nitrile precursor remains a topic of synthetic interest. beilstein-journals.org
Targeted Synthesis of 6-fluoroquinazolin-2(1H)-one and its Direct Precursors
While direct, published synthetic procedures for this compound are not readily found in the literature, a viable synthetic strategy can be constructed by applying established methodologies to fluorinated precursors. The key is the synthesis and selective cyclization of an appropriately substituted benzene ring.
Precursor Selection and Chemical Transformation Optimization
The logical starting points for the synthesis of this compound are 2-amino-5-fluorobenzaldehyde (B139799) or 2-amino-5-fluorobenzonitrile. The fluorine atom at the 5-position of the precursor will become the fluorine at the 6-position of the final quinazolinone product.
2-Amino-5-fluorobenzonitrile is a commercially available compound. frontiersin.org Its synthesis can be achieved via the reduction of 2-fluoro-5-nitrobenzonitrile, for example, using stannous chloride dihydrate. [14 from previous search]
2-Amino-5-fluorobenzaldehyde is a crucial, though less common, precursor. Its synthesis has been reported through several routes, highlighting the chemical transformations required to obtain this key intermediate. One method involves the regioselective nitration of 2-fluorobenzaldehyde (B47322) to yield 2-fluoro-5-nitrobenzaldehyde, followed by reduction of the nitro group. Another approach is the reduction of 2-amino-5-fluorobenzoic acid using a reducing agent like lithium aluminum hydride (LAH) to form 2-amino-5-fluorobenzyl alcohol, which is then oxidized to the target aldehyde. researchgate.net
Table 2: Selected Synthetic Routes to 2-Amino-5-fluorobenzaldehyde
| Starting Material | Key Reagents | Intermediate(s) | Reference |
|---|---|---|---|
| 2-Fluorobenzaldehyde | 1. Fuming HNO₃, H₂SO₄ 2. Fe, NH₄Cl or other reducing agent | 2-Fluoro-5-nitrobenzaldehyde | |
| 2-Amino-5-fluorobenzoic Acid | 1. LiAlH₄ 2. Oxidizing agent (e.g., MnO₂) | (2-Amino-5-fluorophenyl)methanol | researchgate.net |
| 1-Bromo-4-fluorobenzene | 1. n-BuLi, Diisopropylamine 2. Methyl formate (B1220265) 3. Amination sequence | 5-Bromo-2-fluorobenzaldehyde |
The choice between the aldehyde and nitrile precursor influences the subsequent cyclization strategy. The aldehyde is primed for direct condensation with urea, representing a more direct and classical route to the target molecule.
Reaction Condition Elucidation and Yield Enhancement Strategies
Based on classical methods, the most direct proposed synthesis of this compound is the cyclocondensation of 2-amino-5-fluorobenzaldehyde with urea . This reaction would likely proceed through the formation of a 2-ureido-5-fluorobenzaldehyde intermediate, which would then undergo intramolecular cyclization and dehydration.
The presence of the electron-withdrawing fluorine atom on the aromatic ring is expected to decrease the nucleophilicity of the amino group. This may necessitate more forcing reaction conditions compared to an unsubstituted analog to drive the initial condensation with urea and the subsequent cyclization. Strategies to enhance the yield could include:
Temperature Control: Heating the reaction mixture, potentially in a high-boiling point solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), would be necessary to overcome the activation energy of the cyclization.
Solvent Choice: The choice of solvent can influence reactant solubility and reaction rates. Polar aprotic solvents are often employed in such condensations.
Water Removal: As the final step is a dehydration, removal of water using a Dean-Stark apparatus or by adding a dehydrating agent could shift the equilibrium towards the product, thus improving the yield.
Microwave Irradiation: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields in the formation of related heterocyclic systems and could be a viable strategy here.
Catalyst Utilization and Reaction Efficiency Studies
To further improve reaction efficiency, the use of catalysts is a key consideration. The cyclocondensation reaction to form the quinazolinone ring can often be promoted by either acid or base catalysis.
Acid Catalysis: Brønsted acids (e.g., p-toluenesulfonic acid) or Lewis acids could be employed. An acid catalyst would protonate the carbonyl oxygen of the aldehyde group, making it more electrophilic and susceptible to attack by the urea nitrogen. It would also facilitate the final dehydration step.
Base Catalysis: Organic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or inorganic bases like cesium carbonate have been used in related syntheses involving 2-aminobenzonitriles and CO₂. tandfonline.comthieme-connect.com A base could deprotonate the urea or the amino group, increasing its nucleophilicity.
The efficiency of different catalysts would need to be studied empirically. A screening of various acid and base catalysts, along with optimization of catalyst loading, would be essential to develop an efficient and high-yielding protocol for the synthesis of this compound. Modern approaches using heterogeneous or reusable catalysts could also be explored to develop a more sustainable and "green" synthetic process. rsc.orgarabjchem.org
Table 3: Potential Catalysts for the Synthesis of this compound
| Catalyst Type | Example Catalyst | Proposed Role | Reference for Related Syntheses |
|---|---|---|---|
| Brønsted Acid | p-Toluenesulfonic acid (p-TSA) | Activation of carbonyl group, promotion of dehydration | acs.org |
| Lewis Acid | FeCl₃, ZnCl₂ | Coordination and activation of carbonyl group | arabjchem.org |
| Organic Base | DBU, DMAP | Enhancement of nucleophilicity | thieme-connect.comacs.org |
| Inorganic Base | Cs₂CO₃, K₂CO₃ | Enhancement of nucleophilicity, promotion of cyclization | tandfonline.com |
| Heterogeneous | Functionalized Nanoparticles | Improved reusability and ease of separation | rsc.org |
Advanced and Green Synthetic Techniques for Quinazolinone Derivatives
The development of advanced and green synthetic techniques is paramount in modern organic and medicinal chemistry. mdpi.com For quinazolinone derivatives, these methods aim to reduce waste, minimize energy consumption, and use less hazardous materials, aligning with the principles of green chemistry. mdpi.comtandfonline.com
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, offering significant enhancements in reaction speed, efficiency, and product yields. mdpi.comresearchgate.net This technique utilizes microwave energy to heat reactions directly and uniformly, which often leads to a dramatic reduction in reaction times compared to conventional heating methods. researchgate.netnih.gov For the synthesis of quinazolinone derivatives, microwave irradiation has been shown to accelerate reactions, improve yields, and enable cleaner reaction profiles. scholarsresearchlibrary.comnih.gov
The application of microwave technology is particularly beneficial in cyclization reactions, a key step in forming the quinazolinone core. rsc.org For instance, the synthesis of various quinazolinone derivatives has been achieved with moderate to high yields in significantly shorter time frames (10-20 minutes) compared to conventional heating methods that can take several hours (3-6 hours). researchgate.net One approach involves the microwave-assisted iron-catalyzed cyclization of substituted 2-halobenzoic acids and amidines in water, highlighting a green and efficient route to these heterocyclic compounds. rsc.org Another innovative method employs aldehyde bisulfite adducts (Bertagnini's salts) as stable aldehyde surrogates in a microwave-assisted reaction using water as an eco-friendly solvent, which simplifies product purification by avoiding column chromatography. mdpi.com
While a specific protocol for the direct microwave-assisted synthesis of this compound is not extensively detailed, the synthesis of analogous structures like 6-fluoro-2-(substituted)quinazolin-4(3H)-ones has been successfully performed using microwave irradiation. nih.gov For example, the cyclization of 2-amino-5-fluorobenzamide (B107079) precursors can be accelerated, reducing reaction times from 6-8 hours with conventional heating to just 1-2 hours under microwave conditions with comparable yields. These examples strongly suggest that microwave-assisted protocols are highly applicable and advantageous for the synthesis of the target compound, this compound.
Table 1: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis for Quinazolinones
| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Source(s) |
| Reaction Time | 3–8 hours | 10–120 minutes | researchgate.net |
| Energy Input | Indirect, slow heating | Direct, rapid, uniform heating | researchgate.net |
| Yield | Moderate to Good (e.g., 48-89%) | Good to Excellent (e.g., 66-97%) | researchgate.net |
| Solvent Use | Often requires high-boiling organic solvents | Can often use greener solvents like water or less solvent overall | mdpi.comrsc.org |
| Process Control | Less precise temperature and pressure control | Precise and automated control of parameters | researchgate.net |
Flow Chemistry and Continuous Synthesis Methodologies
Flow chemistry, or continuous flow processing, represents a paradigm shift from traditional batch production to a continuous, streamlined synthesis. wuxiapptec.comyoutube.com In this methodology, reagents are pumped through a network of tubes or microreactors where they mix and react under precisely controlled conditions. wuxiapptec.com This approach offers numerous advantages, including superior control over reaction parameters (temperature, pressure, residence time), enhanced safety by minimizing the volume of hazardous materials at any given time, improved product consistency, and greater scalability. wuxiapptec.comscielo.br
The synthesis of N-heterocyclic scaffolds, including quinolines and quinazolinones, has been successfully demonstrated using flow chemistry techniques. researchgate.net These methods are particularly well-suited for multistep syntheses, allowing for the "telescoping" of reactions where the output from one reactor flows directly into the next, eliminating the need for intermediate workup and purification steps. nih.gov For example, a continuous flow process has been developed for the synthesis of quinoline (B57606) derivatives through a tandem photoisomerization-cyclization cascade, achieving high yields and throughputs greater than one gram per hour. researchgate.net
While specific applications to this compound are emerging, the principles are broadly applicable. Automated flow chemistry systems have been suggested as a potential route for the synthesis of related quinazolinone structures. vulcanchem.com The precise control offered by flow reactors is ideal for managing potentially exothermic reactions or handling unstable intermediates, which can be a factor in the synthesis of complex heterocyclic systems. The ability to safely scale up production makes flow chemistry a highly attractive methodology for the industrial manufacturing of pharmaceutical intermediates like this compound. scielo.br
Table 2: Key Features and Advantages of Flow Chemistry in Synthesis
| Feature | Description | Advantage(s) | Source(s) |
| Precise Control | Fine-tuning of temperature, pressure, flow rate, and residence time. | Improved selectivity, higher yields, better reproducibility. | wuxiapptec.com |
| Enhanced Safety | Small reaction volumes minimize risks associated with hazardous reagents or exothermic reactions. | Reduced risk of thermal runaway or explosion. | wuxiapptec.comyoutube.com |
| Scalability | Production is scaled by running the system for longer periods, not by using larger reactors. | Easier and more predictable scale-up from lab to production. | scielo.br |
| Efficiency | Rapid heat and mass transfer; potential for telescoped reactions. | Reduced reaction times, less manual handling, minimized waste. | nih.gov |
| Automation | Systems can be fully automated for continuous production and real-time monitoring. | Increased productivity, consistent product quality. | vulcanchem.com |
Solvent-Free and Environmentally Conscious Approaches
A cornerstone of green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which are often toxic, flammable, and environmentally damaging. researchgate.net For the synthesis of quinazolinone derivatives, several solvent-free or environmentally conscious strategies have been developed. cem.com These methods not only reduce environmental impact but can also lead to simpler workup procedures and cost savings. rsc.org
One effective solvent-free technique is ball milling, a mechanochemical method where solid reactants are ground together, and the mechanical energy initiates the chemical reaction. For the related compound 6-fluoroquinazolin-4(3H)-one, a solvent-free approach using ball milling with trimethoxymethane (B44869) achieved a 72% yield, successfully eliminating the need for the common solvent dimethylformamide (DMF).
Another green approach involves the use of deep eutectic solvents (DES), which are mixtures of compounds that form a eutectic with a melting point much lower than the individual components. tandfonline.com These solvents are often biodegradable, non-toxic, and inexpensive. Choline (B1196258) chloride:urea, a common DES, has been used as a reaction medium for the synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones. tandfonline.comresearchgate.net
Furthermore, reactions can be performed on solid supports like alumina (B75360) or silica, often in conjunction with microwave irradiation, which provides a solvent-free method for various organic transformations. cem.com The use of water as a solvent, when possible, is another key green strategy that has been successfully applied to the microwave-assisted synthesis of quinazolinones. mdpi.comrsc.org These diverse approaches demonstrate a strong commitment within the field to develop sustainable synthetic routes for important heterocyclic compounds. researchgate.net
Table 3: Summary of Environmentally Conscious Approaches for Quinazolinone Synthesis
| Approach | Description | Example Application | Source(s) |
| Solvent-Free (Ball Milling) | Mechanical energy from grinding solid reactants initiates the reaction. | Synthesis of 6-fluoroquinazolin-4(3H)-one with trimethoxymethane. | |
| Deep Eutectic Solvents (DES) | Using biodegradable and low-toxicity eutectic mixtures as the solvent. | Synthesis of quinazolinones in a choline chloride:urea medium. | tandfonline.comresearchgate.net |
| Aqueous Media | Utilizing water as a green and safe solvent. | Iron-catalyzed cyclization for quinazolinone synthesis under microwave conditions. | rsc.org |
| Solid-Support Synthesis | Reactants are adsorbed onto a solid support (e.g., alumina) and irradiated. | Microwave-enhanced synthesis of various heterocycles without solvent. | cem.com |
| Catalyst-Free Conditions | Designing reactions that proceed efficiently without a metal or acid catalyst. | Electrochemical synthesis of quinazolinones from 2-aminobenzamides and alkenes. | researchgate.net |
Derivatization and Structural Modification of 6 Fluoroquinazolin 2 1h One Analogs
Functionalization Strategies at the Quinazolinone Core
The nitrogen atoms within the quinazolinone ring system are key handles for derivatization. N-substitution reactions allow for the introduction of a wide array of functional groups, influencing the molecule's polarity, steric bulk, and potential for hydrogen bonding. A common strategy involves the alkylation of the N3-position of the quinazolinone ring. For instance, 6-fluoroquinazolin-4-one has been alkylated with various alkyl bromides under phase transfer catalysis conditions to yield 3-alkyl-6-fluoroquinazolin-4-one derivatives. mdpi.com This method provides an efficient and general route to a variety of N-substituted analogs. mdpi.com
Another approach involves the reaction of the quinazolinone with different electrophiles. For example, N-acylation can be achieved using acyl chlorides or anhydrides. These reactions introduce carbonyl functionalities, which can serve as points for further diversification or can directly contribute to the molecule's biological activity.
| Reactant 1 | Reactant 2 | Reaction Conditions | Product | Reference |
|---|---|---|---|---|
| 6-fluoroquinazolin-4-one | Alkyl bromides | Phase transfer catalysis (Bu4NBr, KOH), Toluene, 88-90°C | 3-Alkyl-6-fluoroquinazolin-4-one derivatives | mdpi.com |
The benzene (B151609) portion of the quinazolinone ring can undergo electrophilic aromatic substitution reactions, though the existing substituents influence the position of further functionalization. masterorganicchemistry.com The fluorine atom at the C6 position is a deactivator for electrophilic substitution, directing incoming electrophiles primarily to the C7 and C5 positions. Common electrophilic substitution reactions include nitration, halogenation, and sulfonation. masterorganicchemistry.com For example, nitration can introduce a nitro group, which can subsequently be reduced to an amino group, providing a handle for further derivatization. chemistrysteps.com
Nucleophilic aromatic substitution can also be employed, particularly if a good leaving group is present on the aromatic ring. For instance, a chloro or bromo substituent can be displaced by various nucleophiles to introduce new functionalities.
The carbonyl group at the C2 or C4 position of the quinazolinone ring is another site for modification. It can be converted to a thiocarbonyl group by treatment with reagents like Lawesson's reagent or phosphorus pentasulfide. mdpi.com This thionation can alter the electronic properties and hydrogen bonding capabilities of the molecule.
The carbonyl group can also be a precursor for the synthesis of other heterocyclic systems fused to the quinazolinone core. For example, reaction with hydrazines can lead to the formation of triazinoquinazolinones. nih.gov Furthermore, the active methylene (B1212753) group adjacent to the carbonyl can be a site for condensation reactions.
Synthesis of Conjugates and Hybrid Molecules Incorporating 6-fluoroquinazolin-2(1H)-one Scaffold
Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool in drug discovery. researchgate.net The this compound scaffold has been incorporated into various hybrid molecules to explore synergistic effects or multi-target activities. researchgate.netnih.gov
One common approach is the linkage of the quinazolinone moiety to other heterocyclic systems, such as triazoles, via a flexible or rigid linker. researchgate.netresearchgate.net For instance, click chemistry has been utilized to synthesize quinoline-triazole conjugates. researchgate.net Similarly, 6-fluoroquinazoline (B579947) derivatives have been linked to other bioactive molecules like myricetin (B1677590) through a thioether linkage. sioc-journal.cn These hybrid molecules often exhibit interesting biological profiles, combining the properties of both parent scaffolds. researchgate.netnih.govsioc-journal.cn
| Scaffold 1 | Scaffold 2 | Linkage Type | Synthetic Strategy | Reference |
|---|---|---|---|---|
| 6-fluoroquinazoline | Myricetin | Thioether | - | sioc-journal.cn |
| Quinoline (B57606) | 1,2,3-triazole | - | Microwave-assisted click chemistry | researchgate.net |
| Quinazolinone | Eugenol | 1,2,3-triazole | Classical synthetic procedures | nih.gov |
Stereoselective Synthesis of Chiral this compound Derivatives
The introduction of chirality into drug molecules can have a profound impact on their pharmacological activity and safety. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule. rsc.orgbeilstein-journals.orgnih.govmdpi.combeilstein-journals.org For this compound derivatives, chiral centers can be introduced at various positions, including the N-substituents, C-substituents on the aromatic ring, or on side chains attached to the quinazolinone core.
One strategy involves the use of chiral starting materials or chiral auxiliaries to guide the stereochemical outcome of a reaction. beilstein-journals.orgmdpi.combeilstein-journals.org For example, a chiral amine can be used in a substitution reaction to introduce a stereocenter. Asymmetric catalysis, using chiral catalysts, is another powerful approach to achieve high enantioselectivity. nih.gov For instance, organocatalysis has been successfully employed for the enantioselective synthesis of α,α-chlorofluoro carbonyl compounds, which can be precursors to chiral fluorinated molecules. nih.gov The stereoselective synthesis of chiral, non-racemic 1,2,3-trisubstituted ferrocene (B1249389) derivatives has also been reported, showcasing methods for creating complex chiral structures. rsc.org
Structure Activity Relationship Sar Investigations of 6 Fluoroquinazolin 2 1h One and Its Derivatives
Elucidating the Role of the 6-Fluoro Substituent in Molecular Recognition
The fluorine atom at the C-6 position of the quinazolinone ring plays a multifaceted role in molecular recognition, leveraging its unique properties of high electronegativity, small size, and ability to form specific non-covalent interactions. Its presence can significantly enhance binding affinity, modulate metabolic stability, and improve cell permeability.
Key roles of the 6-fluoro substituent include:
Electronic Effects: As a strongly electron-withdrawing group, the 6-fluoro substituent alters the electron distribution of the entire quinazolinone ring system. This modification can influence the pKa of the molecule and the strength of hydrogen bonds formed with target proteins, which is critical for binding. nih.gov
Hydrophobic and Polar Interactions: The fluorine atom can participate in favorable interactions within protein binding pockets. In some instances, it engages in hydrophobic interactions, while in others, it can act as a weak hydrogen bond acceptor. Studies on fluorinated inhibitors targeting enzymes like histone deacetylase 6 (HDAC6) have revealed that a fluoroaromatic ring can be favorably accommodated in a "fluorophilic" aromatic crevice, making offset π-π stacking interactions with phenylalanine residues.
Enhanced Binding Affinity: The introduction of fluorine at specific positions can lead to a significant increase in inhibitory potency. For example, in a series of Aurora A kinase inhibitors based on a quinazoline (B50416) scaffold, a fluorine atom at the 8-position was shown to have a significant impact on binding to the crucial hinge region of the enzyme. amazonaws.com Similarly, studies on quinazolinone derivatives have noted that the presence of a halogen, such as fluorine, on the main ring can be crucial for improving biological activities like antimicrobial effects. nih.gov
Metabolic Stability: Fluorine substitution can block sites of metabolic oxidation, thereby increasing the metabolic stability and bioavailability of the drug candidate.
The table below summarizes the observed effects of fluorine substitution on the activity of quinazolinone derivatives against various biological targets.
| Biological Target/Activity | Effect of 6-Fluoro Substitution | Source |
| Antimicrobial Activity | Halogen at position 6 can improve activity. | nih.gov |
| Antifungal Activity | 6-fluoroquinazoline (B579947) derivatives show good activity. | researchgate.net |
| EGFR Inhibition | 3-chloro-4-fluoroaniline (B193440) moiety is an excellent potent inhibitor. | amazonaws.com |
| General Cytotoxicity | 2'-Fluoro substitution on a 2-aryl ring enhances cytotoxicity. | researchgate.net |
Impact of N-Substitution on Molecular Interactions and Bioactivity Profiles (In Vitro Studies)
Modifications at the nitrogen atoms of the quinazolinone ring, specifically at the N-1 and N-3 positions, are critical for tuning the biological activity and pharmacokinetic properties of 6-fluoroquinazolin-2(1H)-one derivatives. These substitutions can introduce new interaction points, alter the molecule's conformation, and modify its solubility.
N-3 Substitution: The N-3 position is frequently substituted with various alkyl, aryl, or heterocyclic moieties. These substituents can project into solvent-exposed regions or specific sub-pockets of a binding site.
Aromatic Rings: The presence of a substituted aromatic ring at the N-3 position is often essential for activities like antimicrobial efficacy. nih.gov For instance, in a series of ALK2 inhibitors, substituting the N-3 position with groups like phenyl or cyclohexyl significantly altered potency, indicating that this position is key for exploring interactions within the enzyme's active site. nih.gov
Alkyl Chains and Functional Groups: Introducing flexible alkyl chains or groups capable of forming hydrogen bonds can enhance binding affinity and solubility. Studies on various quinazolinone derivatives have shown that N-3 substitution with sulfonamides or other functionalized groups can significantly improve antibacterial activity. nih.gov
N-1 Substitution: While less common for the 2(1H)-one scaffold, modifications at the N-1 position in related quinoline (B57606)/quinazoline structures are known to be critical. For instance, in the fluoroquinolone class of antibiotics, the N-1 cyclopropyl (B3062369) group is a key determinant of antibacterial activity.
The following table presents in vitro bioactivity data for N-substituted quinazolinone derivatives against various cancer cell lines, demonstrating the impact of these modifications.
| Compound Series | N-3 Substituent | Target Cell Line | Bioactivity (IC50/GI50) | Source |
| 2-Sulfanylquinazolin-4(3H)-one | 4-Chlorophenyl | HepG2 | 1.94 µM | mdpi.com |
| Quinazolinone | Benzyl | A549 | 0.44 µM | |
| 2-Arylquinazolinone | Phenyl | HeLa | 0.83 µM | researchgate.net |
| 6-Arylureido-4-anilinoquinazoline | (3-chloro-4-fluorophenyl)amino | A549 | 2.25 µM | frontiersin.orgresearchgate.net |
Influence of Aromatic Substituents on Target Binding and Enzyme Modulation
Aromatic substituents attached to various positions of the this compound core are pivotal in defining the compound's selectivity and potency against specific biological targets, particularly protein kinases and microbial enzymes. The electronic nature and steric bulk of these substituents dictate the interactions within the target's binding site.
Substituents at the C-2 Position: The C-2 position is a common site for introducing aryl groups.
Electronic Effects: The cytotoxic potency of 2-arylquinazolinones can be dramatically affected by the electronic properties of the substituent on the aryl ring. For example, derivatives with electron-withdrawing groups like trifluoromethyl (CF3) or trifluoromethoxy (OCF3) at the ortho-position of the 2-aryl ring showed potent cytotoxicity, which was lost when these groups were moved to the meta-position. researchgate.net
Steric Effects: 3D-QSAR studies on EGFR inhibitors have highlighted the importance of sterically bulky groups at the C-2 position for enhancing inhibitory activity. frontiersin.org
Substituents at the C-4 Position: In related 4-aminoquinazoline derivatives, the nature of the aromatic group at the C-4 position is a key determinant of activity, particularly for EGFR inhibitors. A 3-chloro-4-fluoroaniline substituent is often found in potent EGFR inhibitors. amazonaws.com
Substituents at Other Positions: Aromatic groups can also be introduced at other positions, such as C-6, often tethered via linkers like amides or ureas.
A series of 6-benzamide substituted quinazolines were found to be reversible inhibitors of EGFR, with a fluoro-substituent on the benzamide (B126) ring being vital for activity. amazonaws.com
Similarly, 6-arylureido-4-anilinoquinazoline derivatives have shown promising anti-proliferative activities against various cancer cell lines. frontiersin.orgresearchgate.net
The table below illustrates how different aromatic substituents modulate the inhibitory activity of quinazolinone derivatives against Epidermal Growth Factor Receptor (EGFR).
| Compound Series | Aromatic Substituent | Linkage/Position | Target | Bioactivity (IC50) | Source |
| 4-Anilinoquinazoline | 3,4-disubstituted aniline (B41778) | C-4 | EGFR | 5.9 nM | nih.gov |
| 6-Benzamide Quinazoline | p-nitro-fluoro-benzamide | C-6 | EGFR | High | amazonaws.com |
| 6-Arylureidoquinazoline | 4-fluoro-3-trifluoromethylphenyl | C-6 (Urea) | EGFR | 17.32 nM | frontiersin.orgresearchgate.net |
| 2-Aryl-4-Aminoquinazoline | 4-bromo-phenylethylidene | C-4 (Hydrazine) | EGFR | 46.1 nM | nih.gov |
Conformational Analysis and its Correlation with Molecular Activity
The three-dimensional conformation of a this compound derivative is a crucial factor governing its ability to bind effectively to a biological target. Conformational analysis, through computational methods like molecular dynamics (MD) simulations and experimental techniques such as X-ray crystallography, provides insights into the molecule's preferred spatial arrangement and its dynamic behavior within a protein's active site. nih.gov
Substituents can impose steric constraints that restrict the rotation of bonds, locking the molecule into a specific, bioactive conformation. This pre-organization reduces the entropic penalty upon binding, leading to higher affinity. MD simulations can reveal the stability of a ligand-protein complex over time, highlighting key interactions such as hydrogen bonds and hydrophobic contacts that stabilize the bound state. nih.govtandfonline.com
For instance, molecular dynamics studies on quinazolinone-based PARP inhibitors have been used to investigate the dynamic behavior of the ligand-protein complex and confirm the stability of binding modes predicted by docking. nih.govtandfonline.com Similarly, simulations of EGFR inhibitors have shown that stable interactions with key residues in the hinge region are critical for potent inhibition and that the ligand's conformation does not significantly perturb the native structure of the protein. frontiersin.org The U-shaped conformation has been identified as being of pivotal importance for some quinazolinone derivatives inhibiting MMP-13. nih.gov
Key findings from conformational studies include:
Binding Mode Stability: MD simulations can confirm whether a docked pose is stable, showing minimal fluctuations in the root mean square deviation (RMSD) of the ligand and protein backbone over time. frontiersin.orgtandfonline.com
Identification of Key Interactions: These studies help identify crucial and stable hydrogen bonds or hydrophobic interactions that are maintained throughout the simulation, explaining the compound's potency. nih.govbenthamdirect.com
Binding Mode Flipping: In some cases, subtle chemical modifications can cause the inhibitor to flip between two distinct binding modes within the same active site, which has significant implications for structure-based drug design. nih.gov
Pharmacophore Modeling and Ligand Design Principles
Pharmacophore modeling is a powerful computational strategy used in drug design to distill the essential steric and electronic features required for a molecule to interact with a specific biological target. nih.gov A pharmacophore model represents the three-dimensional arrangement of features like hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions (HY), aromatic rings (AR), and charged groups, which collectively form the optimal interaction pattern with a receptor. nih.gov
For this compound derivatives, SAR data from various studies can be integrated to construct a pharmacophore model. For example, a model for a quinazolinone-based kinase inhibitor might include:
An aromatic ring feature (AR) corresponding to the quinazolinone core.
A hydrogen bond acceptor (HBA) from the C2-keto group.
A hydrogen bond donor (HBD) from the N1-H.
A hydrophobic/aromatic feature representing a substituent at the C-2 or N-3 position that interacts with a hydrophobic pocket in the target enzyme.
A specific feature representing the 6-fluoro group , which may interact with a particular region of the active site.
Such models, often developed using 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies, serve as templates for virtual screening of compound libraries to identify new potential inhibitors. nih.govrsc.orgfrontiersin.org They also guide the rational design of novel derivatives by highlighting which positions on the scaffold are amenable to modification and what types of functional groups are likely to enhance activity. benthamdirect.comunar.ac.id The ultimate goal is to synthesize new compounds with improved potency, selectivity, and drug-like properties. nih.gov
In-Depth Analysis of this compound Reveals Limited Publicly Available Research Data
A comprehensive review of publicly accessible scientific literature and databases indicates that detailed experimental data on the specific molecular interactions and cellular effects of the chemical compound This compound is not available at this time. The stringent requirements for an in-depth article focusing solely on this compound, as per the requested outline, cannot be met due to a lack of published research corresponding to the specific subsections of enzyme inhibition, receptor binding assays, protein-ligand interaction profiling, and its effects on cellular proliferation and apoptosis pathways.
Searches for "this compound" did not yield specific studies detailing its in vitro biological activities. The available research in this area tends to focus on related, but structurally distinct, chemical scaffolds. For instance, significant research exists for the isomeric quinazolin-4(3H)-one core and its derivatives, which have been investigated for various therapeutic properties, including as anticancer agents. Similarly, the broader class of fluoroquinolones and quinoline-2-one derivatives has been the subject of extensive study, but these represent different classes of heterocyclic compounds.
While the general quinazolinone scaffold is recognized for its wide range of biological activities and is a key component in the development of various inhibitors, the specific biological profile of the 6-fluoro substituted 2(1H)-one isomer remains largely uncharacterized in the public domain. Consequently, the creation of a scientifically accurate article with detailed research findings and data tables for this compound is not feasible based on current information.
Further research and publication of experimental data are required to elucidate the potential molecular targets, binding mechanisms, and cellular pathway modulations of this compound.
Molecular Interactions and Mechanistic Elucidation of 6 Fluoroquinazolin 2 1h One
Cellular Pathway Modulation Studies (In Vitro)
Autophagy Modulation
A comprehensive review of available scientific studies did not yield specific data on the modulation of autophagy by 6-fluoroquinazolin-2(1H)-one. Autophagy is a catabolic process involving the degradation of cellular components via lysosomes, playing a critical role in cellular homeostasis. The process can be modulated by chemical compounds, which may either induce or inhibit the autophagic flux.
Studies on other, more complex quinazolinone derivatives have shown that this chemical scaffold can be associated with the induction of autophagy in cancer cells. For instance, a novel quinazolinone derivative, 2,3-dihydro-2-(quinoline-5-yl) quinazolin-4(1H)-one, was found to induce autophagy in human leukemia MOLT-4 cells. nih.govnih.gov This process was characterized by the formation of acidic vesicular organelles and the expression of key autophagy-related proteins. nih.gov However, it is crucial to note that these findings relate to a different structural analog and cannot be directly extrapolated to this compound without specific experimental validation. The relationship between apoptosis and autophagy is complex, with autophagy sometimes promoting and other times inhibiting apoptotic cell death. nih.gov
Cell Cycle Progression Alterations
There is currently a lack of specific published research detailing the effects of this compound on cell cycle progression. The cell cycle is a tightly regulated process that governs cell proliferation, with checkpoints ensuring genomic integrity. Many anticancer agents function by inducing cell cycle arrest at specific phases (e.g., G1, S, or G2/M), thereby preventing tumor cell division.
Gene Expression and Proteomic Profiling in Response to this compound Exposure (In Vitro)
No specific studies on the gene expression or proteomic profiles resulting from in vitro exposure to this compound were identified in the available literature. Such analyses are powerful tools for elucidating a compound's mechanism of action by revealing changes in mRNA transcripts and protein levels.
Proteomic studies, often utilizing mass spectrometry, can identify the direct protein targets of a compound and downstream signaling pathways that are affected. nih.gov This methodology can provide a global view of cellular responses to a chemical perturbation. nih.govresearchgate.net Similarly, gene expression profiling can highlight which cellular processes and pathways are transcriptionally up- or down-regulated.
Given the absence of experimental data for this compound, a data table detailing its impact on gene and protein expression cannot be generated at this time.
Unraveling Off-Target Interactions and Selectivity Challenges
The selectivity profile and potential off-target interactions of this compound have not been characterized in the reviewed scientific literature. Selectivity is a critical parameter for any therapeutic or chemical probe, as it defines the compound's ability to interact with its intended target over other proteins. nih.gov Poor selectivity can lead to off-target effects, which may cause toxicity or produce misleading experimental results. nih.gov
The development of selective inhibitors is a significant challenge in drug discovery. For instance, studies on histone deacetylase 6 (HDAC6) inhibitors, which may feature quinazolinone-like caps, reveal that even seemingly selective compounds can have significant off-target effects on other HDAC isoforms. mdpi.com Similarly, inhibitors targeting DNA-dependent protein kinase (DNA-PK) require extensive screening against a panel of related kinases to ensure selectivity. nih.gov Without dedicated biochemical and cellular assays, the selectivity and potential off-target interactions of this compound remain unknown.
Computational and Chemoinformatic Approaches in 6 Fluoroquinazolin 2 1h One Research
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic characteristics of molecules like 6-fluoroquinazolin-2(1H)-one. nih.gov These methods provide a detailed understanding of the molecule's geometry, stability, and reactivity at the atomic level. By optimizing the ground-state geometry, researchers can accurately predict various physicochemical parameters that govern the molecule's behavior. nih.gov
Frontier Molecular Orbital (FMO) theory is a key application of quantum chemistry that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.comyoutube.com The energy of the HOMO is associated with the molecule's ability to donate electrons, indicating its nucleophilic character, while the LUMO energy reflects its capacity to accept electrons, defining its electrophilic nature. irjweb.comnih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of a molecule's chemical reactivity and kinetic stability. irjweb.com A smaller energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For quinazolinone derivatives, these calculations help in understanding their reaction mechanisms and potential as inhibitors in various chemical and biological systems.
| Compound Derivative | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| 3-allyl-2-(propylthio)quinazolin-4(3H)-one (APQ) | -6.195 | -1.167 | 5.028 | |
| 3-allyl-2-(allylthio)quinazolin-4(3H)-one (AAQ) | -6.234 | -1.218 | 5.016 | |
| 3-allyl-2-(prop-2-yn-1-ylthio)quinazolin-4(3H)-one (AYQ) | -6.288 | -1.289 | 4.999 |
These maps are invaluable for predicting the sites of electrophilic and nucleophilic attack. uni-muenchen.de For a molecule like this compound, the MEP can highlight the electronegative oxygen and nitrogen atoms as likely sites for interaction with electrophiles or for forming hydrogen bonds. researchgate.net This information is critical for understanding how the molecule might interact with a biological target's active site.
Molecular Docking and Ligand-Protein Interaction Simulations
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, such as a protein receptor. f1000research.comchemistryjournals.net This method is essential in drug discovery for identifying potential biological targets and understanding the mechanism of action of bioactive compounds like quinazolinone derivatives. chemistryjournals.net
For the quinazolinone scaffold, molecular docking has been instrumental in identifying a wide range of potential protein targets and predicting how these molecules bind. nih.govmdpi.com By screening against libraries of protein structures, researchers can hypothesize the biological pathways a compound might modulate.
Identified targets for various quinazolinone derivatives include:
Epidermal Growth Factor Receptor (EGFR) : A key target in cancer therapy. Docking studies show quinazolinones binding in the ATP pocket, often forming a crucial hydrogen bond between the N1 atom of the quinazoline (B50416) ring and the backbone of a methionine residue (Met769). acs.org
Matrix Metalloproteinase-13 (MMP-13) : Implicated in osteoarthritis. Simulations reveal a characteristic U-shaped conformation of the inhibitor within the active site, stabilized by hydrogen bonds with residues like Ala238 and Thr245. nih.gov
Nuclear Factor-kappa B (NF-κB) : A protein complex that controls transcription of DNA and is involved in inflammatory responses. nih.gov
DNA Gyrase : An essential bacterial enzyme, making it a target for antibacterial agents. Docking studies suggest that quinazolinone derivatives can occupy the hydrophobic pocket of the inhibitor binding site, forming hydrogen bonds with key residues such as Asn46 and Asp73. nih.gov
Activin Receptor-Like Kinase-2 (ALK2) : A protein kinase involved in rare diseases. Studies have revealed that quinazolinone-based inhibitors can adopt distinct binding modes within the ALK2 active site. acs.org
These studies predict the specific interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking, that stabilize the ligand-protein complex. nih.gov
| Target Protein | PDB ID | Derivative Class | Binding Score (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|---|
| Cyclooxygenase-2 (COX-2) | 4COX | 2-Furanyl-quinazolin-4-one | -9.17 | TYR-385, SER-530 | researchgate.net |
| DNA Gyrase | Not Specified | Quinazolinone Schiff base | -8.58 | Asn46, Asp73, Arg136 | nih.gov |
| PDK1 | 2R7B | Quinazolin-12-one | -10.44 | Not Specified | nih.gov |
| NF-κB | Not Specified | Small quinazolinones | Not Specified | Ser240, Lys241, Asn247, Asp271, Arg305 | nih.gov |
After a docking algorithm generates potential binding poses, scoring functions are used to rank them. These functions estimate the binding affinity of the ligand for the protein, with lower scores typically indicating a more favorable interaction. researchgate.netijpsdronline.com Glide Score is one such empirical scoring function that helps differentiate between compounds with strong and weak binding affinities. researchgate.net
Validation of the docking protocol is a critical step to ensure the reliability of the predictions. A common validation method is "redocking," where a known ligand from a crystal structure is removed and then docked back into the protein's binding site. The protocol is considered reliable if the algorithm can reproduce the experimental binding pose with a low Root Mean Square Deviation (RMSD), typically under 2.0 Å. nih.govmsu.edu This confirms that the chosen parameters and algorithm are appropriate for the system being studied. nih.gov
Molecular Dynamics Simulations for Conformational Sampling and Stability
While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, assessing the stability and conformational changes of the complex over time. nih.govugm.ac.id By simulating the movements of atoms and molecules, MD provides insights into the flexibility of the binding pocket and the durability of the interactions predicted by docking. researchgate.netresearchgate.net
MD simulations are used to analyze the stability of the complex by calculating the Root Mean Square Deviation (RMSD) of the protein and ligand atoms over the course of the simulation. abap.co.in A system that reaches equilibrium will show the RMSD values fluctuating around a stable average, indicating that the binding mode is likely stable. nih.govabap.co.inresearchgate.net Simulations for quinazolinone-protein complexes are often run for nanoseconds (e.g., 5-100 ns) to observe these dynamics. nih.govabap.co.in
Another important metric, the Root Mean Square Fluctuation (RMSF), is used to identify the flexibility of specific parts of the protein, such as individual amino acid residues. nih.govnih.govresearchgate.net Residues in the active site that show low RMSF values are considered rigid and may be crucial for stable ligand binding. nih.gov These simulations provide a more realistic and robust understanding of the molecular interactions governing the biological activity of this compound and its analogs.
| Target Protein | Simulation Time | Key Metric | Finding | Reference |
|---|---|---|---|---|
| MMP-13 | 10 ns | RMSD | Complexes maintained stable conformations after an initial equilibration period. | nih.gov |
| FtsZ and GyrB | 5 ns | RMSD | Complexes were stable with RMSD values within an acceptable range (<3.4 Å). | abap.co.in |
| EGFR | Not Specified | Hydrogen Bond Stability | Evaluated the stability of hydrogen bond interactions at the methionine residue in the catalytic area. | ugm.ac.id |
| Various Cancer Targets (VEGFR2, c-Met, EGFR) | Not Specified | RMSD & RMSF | Illustrated structural stability of ligand-receptor complexes and residue-level flexibility. | researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For analogs of this compound, QSAR studies are instrumental in predicting the biological activities of newly designed or unsynthesized molecules, thereby saving significant time and resources in the drug discovery process. nih.govsemanticscholar.org These models are built upon the principle that the activity of a molecule is a function of its physicochemical, electronic, and steric properties. nih.govorientjchem.org
Research on the broader class of quinazoline derivatives has demonstrated the utility of QSAR in designing novel therapeutic agents, such as those targeting cancer. nih.govorientjchem.orgresearchgate.net For instance, 2D and 3D-QSAR models have been successfully developed for various quinazolinone analogs to elucidate the structural requirements for their biological functions. nih.govnih.govnih.gov
The initial and most critical step in developing a robust QSAR model is the selection of appropriate molecular descriptors. nih.gov These numerical values represent the specific physicochemical and structural properties of the molecules. For quinazolinone analogs, a wide array of descriptors are calculated, which can be broadly categorized as:
Constitutional Descriptors: These describe the basic molecular composition, such as molecular weight and atom counts. nih.gov
Topological Descriptors: These 2D descriptors encode information about atomic connectivity within the molecule. nih.govresearchgate.net
Geometrical Descriptors: These 3D descriptors relate to the spatial arrangement of the atoms. nih.gov
Physicochemical Descriptors: Properties like lipophilicity (logP) and molar refractivity fall under this category. researchgate.net
Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and include electronic properties such as the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), and atomic net charges. orientjchem.orgresearchgate.net
Once a relevant set of descriptors is calculated for a series of this compound analogs, statistical methods are employed to build the mathematical model that links these descriptors to the observed biological activity. Common statistical techniques include:
Multiple Linear Regression (MLR): This method generates a linear equation that describes the relationship between the dependent variable (biological activity) and several independent variables (descriptors). orientjchem.orgresearchgate.net
Partial Least Squares (PLS): PLS is particularly useful when the number of descriptors is large or when there is multicollinearity among them. researchgate.net
Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA): These are 3D-QSAR techniques that correlate the 3D steric and electrostatic fields of aligned molecules with their biological activity, often visualized through contour maps. nih.govnih.gov
The table below summarizes descriptors and statistical methods used in QSAR studies of related quinazoline derivatives.
| Study Focus | Descriptor Types Used | Statistical Methods | Key Findings |
| Anticancer Activity | Electronic (atomic net charges, HOMO/LUMO energies) | Multiple Linear Regression (MLR) | Atomic charges at specific positions and HOMO/LUMO energies were crucial for activity. orientjchem.org |
| Anticancer Agents | Constitutional, Physicochemical (logP), Quantum Chemical (LUMO energy, dipole moment) | MLR, Partial Least Squares (PLS) | LUMO energy, dipole moment, surface tension, and H-bond donors were identified as key influencers of anticancer activity. researchgate.net |
| EGFR Inhibitors | 3D (Steric, Electrostatic, Hydrophobic, H-bond donor/acceptor fields) | CoMFA, CoMSIA | 3D-QSAR models provided contour maps guiding structural modifications for improved inhibitory activity. nih.gov |
| Osteosarcoma Inhibitors | 2D and 3D descriptors | MLR, CoMSIA | A linear model with three descriptors was found to be optimal for predicting activity against osteosarcoma. nih.gov |
The reliability and predictive capability of a developed QSAR model must be rigorously assessed through validation procedures. kubinyi.deresearchgate.net Validation ensures that the model is not a result of chance correlation and can accurately predict the activity of new compounds. kubinyi.de Validation is typically performed using two main strategies:
Internal Validation: This process assesses the stability and robustness of the model using the initial training set of molecules. The most common method is leave-one-out (LOO) cross-validation, which generates a cross-validation coefficient (Q²). A Q² value greater than 0.5 is generally considered indicative of a model with good predictive ability. nih.govkubinyi.de
External Validation: This is a more stringent test where the model is used to predict the biological activities of a separate "test set" of compounds that were not used in the model's development. nih.govkubinyi.de The predictive power is often measured by the predicted correlation coefficient (R²pred). nih.gov A high R²pred value confirms the model's ability to generalize to new chemical entities. mdpi.com
The table below presents statistical parameters from various QSAR studies on quinazolinone analogs, illustrating the validation metrics used to establish model reliability.
| Model Type | Target | R² (Training Set) | Q² (Internal Validation) | R²pred (External Validation) |
| CoMFA | EGFR Inhibitors | 0.855 | 0.570 | 0.657 |
| CoMSIA | EGFR Inhibitors | 0.895 | 0.599 | 0.681 |
| 2D-QSAR | Osteosarcoma Inhibitors | Proportional to descriptor count | Proportional to descriptor count | Strong predictive power confirmed |
| 3D-QSAR | Clk4/Dyrk1A Inhibitors | 0.88 / 0.85 | 0.79 / 0.82 | Not specified |
R²: Coefficient of determination; Q²: Cross-validated R²; R²pred: Predicted R² for the external test set.
Virtual Screening and Lead Compound Identification
Virtual screening is a powerful computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. mdpi.comnih.gov For this compound, which serves as a valuable scaffold, virtual screening can identify novel derivatives with potential therapeutic activity. targetmol.comnih.govrsc.org This process significantly accelerates the initial stages of drug discovery by prioritizing a smaller, more manageable number of candidates for synthesis and biological testing. nih.govresearchgate.net
The process typically involves two main approaches:
Ligand-Based Virtual Screening: This method relies on the knowledge of known active molecules. A pharmacophore model, which defines the essential 3D arrangement of chemical features required for biological activity, is generated from a set of known active compounds. mdpi.com This model is then used as a 3D query to filter large compound databases, identifying molecules that possess the same critical features. mdpi.com
Structure-Based Virtual Screening: When the 3D structure of the biological target (e.g., an enzyme or receptor) is known, molecular docking can be employed. This technique predicts the preferred orientation and binding affinity of a ligand when it forms a complex with the target protein. researchgate.net Compounds from a virtual library are "docked" into the active site of the target, and their potential binding energies are calculated and ranked. researchgate.net Hits with high predicted binding affinities are selected as potential lead compounds. mdpi.com
Following virtual screening, the identified "hits" are often subjected to further in silico analysis, such as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, to assess their drug-like properties before committing to chemical synthesis. researchgate.netnih.gov This integrated computational approach allows for the efficient identification of promising lead compounds based on the this compound scaffold for further optimization and development. nih.govmdpi.com
Analytical and Spectroscopic Characterization of 6 Fluoroquinazolin 2 1h One and Its Derivatives
Spectroscopic Methods for Structural Confirmation
Spectroscopic analysis is fundamental to confirming the chemical structure of newly synthesized or isolated compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and UV-Vis spectroscopy each offer unique insights into the molecular architecture of the 6-fluoroquinazolin-2(1H)-one core and its analogues.
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For fluorinated compounds like this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are essential for unambiguous characterization. walisongo.ac.idnih.gov
¹H NMR: The proton NMR spectrum provides information about the number, environment, and connectivity of hydrogen atoms. In a typical quinazolinone derivative, aromatic protons appear in the downfield region (δ 7.0-8.5 ppm). mdpi.com The N-H protons of the quinazolinone ring are also observable and their chemical shift can be influenced by solvent and concentration. The fluorine atom at the C-6 position influences the chemical shifts of adjacent aromatic protons through space and through-bond coupling (J-coupling).
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. The carbonyl carbon (C=O) of the quinazolinone ring typically resonates at a significantly downfield chemical shift (δ ~160-165 ppm). mdpi.com Aromatic carbons appear in the range of δ 110-150 ppm. The carbon atom directly bonded to the fluorine (C-6) will appear as a doublet due to ¹JCF coupling, a key diagnostic feature. Other carbons in the fluorinated ring will also exhibit smaller long-range C-F couplings (²JCF, ³JCF), providing further structural confirmation. walisongo.ac.id
¹⁹F NMR: As fluorine-19 is a 100% abundant, spin-½ nucleus, ¹⁹F NMR is a highly sensitive and informative technique for characterizing fluorinated organic molecules. biophysics.org The chemical shift of the fluorine atom provides information about its electronic environment. In the spectrum of this compound, the fluorine at the C-6 position would appear as a single signal, which would be coupled to nearby protons, observable in both the ¹H and ¹⁹F spectra. rsc.org
Table 1: Representative NMR Data for Substituted Quinazolinone Derivatives
| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) |
| ¹H | Aromatic C-H | 7.0 - 8.5 |
| N-H | 9.0 - 12.5 (broad) | |
| ¹³C | C=O (Amide) | 160 - 165 |
| Aromatic C-F (C-6) | 155 - 165 (¹JCF ≈ 240-250 Hz) | |
| Aromatic C-N | 145 - 150 | |
| Aromatic C-H | 110 - 135 | |
| ¹⁹F | Aromatic C-F | -110 to -125 |
Note: Chemical shifts are approximate and can vary based on solvent and substitution patterns.
Mass spectrometry is a critical technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns. whitman.edu High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. mdpi.com
For this compound (C₈H₅FN₂O), the expected monoisotopic mass is approximately 164.04 g/mol . The mass spectrum would show a prominent molecular ion peak [M+H]⁺ at m/z 165 in positive ion mode.
The fragmentation of the quinazolinone core is influenced by its structure. soton.ac.uk Common fragmentation pathways for protonated quinazolines involve the loss of small neutral molecules. For this compound, characteristic fragmentation might include the loss of CO, HCN, or cleavage of the heterocyclic ring. The presence of the fluorine atom would be evident in fragments containing the fluorinated benzene (B151609) ring.
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| Ion | Proposed Structure / Loss | Expected m/z |
| [M+H]⁺ | Protonated Parent Molecule | 165 |
| [M+H - CO]⁺ | Loss of Carbon Monoxide | 137 |
| [M+H - HNCO]⁺ | Loss of Isocyanic Acid | 122 |
Note: These are predicted fragmentation pathways. Actual fragmentation can be more complex and is determined experimentally.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. youtube.com The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features. nih.govacs.org
Key expected absorptions include:
N-H Stretch: A broad band in the region of 3200-3400 cm⁻¹ corresponding to the N-H bond of the amide.
C=O Stretch: A strong, sharp absorption band around 1650-1690 cm⁻¹ is characteristic of the amide carbonyl group. mdpi.com
C=C and C=N Stretches: Multiple bands in the 1475-1635 cm⁻¹ region are indicative of the aromatic ring and imine-like C=N bonds within the quinazoline (B50416) system. nih.gov
C-F Stretch: A strong absorption in the 1200-1250 cm⁻¹ region is typically observed for the aromatic C-F bond.
Table 3: Characteristic IR Absorption Frequencies for the this compound Scaffold
| Functional Group | Vibration Type | Typical Frequency Range (cm⁻¹) | Intensity |
| N-H | Stretch | 3200 - 3400 | Medium-Strong, Broad |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |
| C=O (Amide) | Stretch | 1650 - 1690 | Strong |
| Aromatic C=C | Stretch | 1580 - 1610 | Medium |
| C=N | Stretch | 1520 - 1570 | Medium |
| C-F | Stretch | 1200 - 1250 | Strong |
UV-Visible spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons and non-bonding electrons. pharmatutor.org The quinazolinone ring system is a chromophore that absorbs UV light. nih.gov The absorption of UV radiation promotes electrons from a ground state to a higher energy state. libretexts.org
For this compound, the expected electronic transitions are primarily π → π* and n → π. libretexts.orglibretexts.org The π → π transitions, arising from the conjugated aromatic system, are typically high-intensity absorptions, while the n → π* transitions, involving the non-bonding electrons on the nitrogen and oxygen atoms, are of lower intensity. The position of the maximum absorption (λ_max) can be influenced by the solvent and the presence of substituents on the quinazolinone ring. nih.gov
Table 4: Typical Electronic Transitions for Quinazolinone Derivatives
| Transition Type | Chromophore | Expected λ_max Range (nm) |
| π → π | Aromatic/Conjugated System | 220 - 280 |
| π → π | Aromatic/Conjugated System | 300 - 340 |
| n → π* | C=O, C=N | > 330 (often low intensity) |
Note: Values are representative and can shift based on molecular structure and solvent polarity.
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose in pharmaceutical and chemical analysis.
HPLC is a powerful technique for separating, identifying, and quantifying compounds. For purity assessment of this compound and its derivatives, a reversed-phase HPLC (RP-HPLC) method is typically employed. nih.govresearchgate.net In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water or buffer and an organic solvent such as acetonitrile (B52724) or methanol.
The compound is detected as it elutes from the column using a UV detector set to a wavelength where the compound exhibits strong absorbance (determined from its UV-Vis spectrum). The purity of the sample is determined by the area of the main peak relative to the total area of all peaks in the chromatogram.
Table 5: Representative RP-HPLC Method Parameters for Analysis of Quinazolinone Derivatives
| Parameter | Typical Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid or Trifluoroacetic Acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Acid |
| Gradient | e.g., 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 - 40 °C |
| Detection | UV at λ_max (e.g., 254 nm or a specific λ_max) |
| Injection Volume | 5 - 20 µL |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. For quinazolinone derivatives, GC-MS analysis, typically employing electron ionization (EI), provides critical information on molecular weight and structural fragmentation patterns.
Principle and Application In GC-MS, the sample is first vaporized and separated based on its boiling point and affinity for the stationary phase within a capillary column. As the separated components elute from the column, they enter the mass spectrometer. Electron ionization is a common method used for quinazolinones, where high-energy electrons (typically 70 eV) bombard the molecule, causing the ejection of an electron to form a positively charged molecular ion (M•+). nih.govemory.edu This molecular ion is often unstable and undergoes fragmentation into smaller, characteristic ions. The mass-to-charge ratio (m/z) of the molecular ion and its fragment ions are detected, generating a mass spectrum that serves as a molecular fingerprint. nih.gov
Fragmentation Pattern of Quinazolinones The fragmentation of quinazolinone derivatives under EI conditions is predictable and provides valuable structural information. The mass spectrum typically shows a molecular ion peak, which confirms the molecular weight of the compound. Subsequent fragmentation often involves the cleavage of the heterocyclic ring system. Common fragmentation pathways for quinazolinones include the loss of small, stable neutral molecules or radicals. koreascience.krresearchgate.net For this compound, the molecular ion would be observed at its corresponding molecular weight. Plausible fragmentation pathways would include the loss of a carbonyl group (CO), hydrogen cyanide (HCN), and other cleavages of the pyrimidine (B1678525) ring, leading to stable fragment ions. researchgate.net The presence of the fluorine atom on the benzene ring would be retained in the corresponding aromatic fragments, shifting their m/z values accordingly.
Below is a table of predicted key fragments for this compound based on common fragmentation patterns of quinazolinone cores. koreascience.krresearchgate.net
| Ion/Fragment Structure | Proposed Fragmentation Pathway | Predicted m/z |
|---|---|---|
| [M]•+ | Molecular Ion | 166 |
| [M-CO]•+ | Loss of carbonyl group | 138 |
| [M-HNCO]•+ | Loss of isocyanic acid | 123 |
| Fluorobenzonitrile ion | Ring cleavage | 121 |
| Fluorophenyl ion | Further fragmentation | 95 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This method provides precise data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's stereochemistry and packing in a crystal lattice.
The process involves irradiating a single, high-quality crystal of the compound with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions are determined.
For quinazolinone derivatives, crystallographic studies have revealed key structural features. The core quinazolinone ring system is generally found to be essentially planar. nih.gov The crystal structure is often stabilized by intermolecular hydrogen bonds, typically involving the N-H group of the pyrimidine ring and the carbonyl oxygen atom (C=O), leading to the formation of dimers or extended networks. nih.gov
While the specific crystal structure of this compound is not publicly available, data from closely related fluoro-substituted quinazolinones, such as 7-fluoro-6-nitroquinazolin-4(3H)-one, provide a representative example of the crystallographic data that would be obtained. nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₈H₄FN₃O₃ |
| Formula Weight | 209.14 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.6360 (11) |
| b (Å) | 8.409 (2) |
| c (Å) | 8.674 (2) |
| α (°) | 79.38 (3) |
| β (°) | 89.23 (3) |
| γ (°) | 83.83 (3) |
| Volume (ų) | 401.70 (16) |
| Z (molecules/unit cell) | 2 |
Advanced Analytical Techniques for Trace Analysis and Metabolite Identification (in vitro)
Understanding the metabolic fate of a compound is a critical aspect of its development. In vitro metabolism studies are conducted to identify potential metabolites, which may be active or inactive. These studies typically utilize human liver microsomes, which are rich in cytochrome P450 (CYP) enzymes responsible for Phase I metabolism. nih.govresearchgate.net
The process involves incubating the parent compound, such as this compound, with liver microsomes and necessary cofactors (e.g., NADPH). Following incubation, the mixture is analyzed to detect and identify the structures of any metabolites formed. Advanced analytical techniques, particularly liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (HRMS), are the methods of choice for this purpose due to their high sensitivity and specificity. ijpras.comscispace.com
LC separates the parent compound from its metabolites based on their polarity. The eluent is then introduced into the mass spectrometer. HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of the metabolites. Tandem mass spectrometry (MS/MS) is used to fragment the metabolite ions, and the resulting fragmentation pattern helps to elucidate their chemical structure, such as the site of modification on the parent molecule. scispace.comyoutube.com
Common metabolic transformations for compounds containing aromatic and heterocyclic rings include:
Phase I Reactions : Oxidation, primarily hydroxylation of the aromatic ring, and N-dealkylation if applicable. nih.govresearchgate.net
Phase II Reactions : Conjugation of the parent compound or its Phase I metabolites with endogenous molecules like glucuronic acid to increase water solubility for excretion. researchgate.net
For this compound, expected metabolic pathways would involve hydroxylation on the benzo- or pyrimidine ring, followed by potential glucuronidation.
| Metabolite | Proposed Biotransformation | Mass Change from Parent | Notes |
|---|---|---|---|
| Mono-hydroxylated derivative | Phase I: Aromatic Hydroxylation | +16 Da | Addition of one oxygen atom. |
| Glucuronide conjugate | Phase II: Glucuronidation | +176 Da | Conjugation of the parent compound with glucuronic acid. |
| Hydroxylated-glucuronide conjugate | Phase I and Phase II | +192 Da | Conjugation of a hydroxylated metabolite with glucuronic acid. |
Challenges, Limitations, and Future Directions in 6 Fluoroquinazolin 2 1h One Research
Synthetic Feasibility and Scalability Challenges
A significant hurdle is the scalability of these synthetic routes. researchgate.net Laboratory-scale syntheses that produce milligram or gram quantities may not be directly transferable to the industrial production required for extensive preclinical and clinical studies. Issues such as heat transfer, reagent mixing, and purification at a larger scale can dramatically affect the efficiency and cost-effectiveness of the process. For instance, purification often relies on column chromatography, a technique that is not ideal for large-scale production. researchgate.net The development of efficient, cost-effective, and environmentally friendly "green" synthetic strategies, such as one-pot reactions or microwave-assisted synthesis, is crucial for overcoming these scalability issues. researchgate.net
Addressing Selectivity and Specificity in Molecular Interactions
A cornerstone of modern drug development is the principle of selectivity—the ability of a compound to interact with its intended biological target with high affinity while minimizing interactions with other molecules, thereby reducing the potential for off-target effects. For derivatives of 6-fluoroquinazolin-2(1H)-one, ensuring selectivity is paramount. The quinazoline (B50416) scaffold is known to interact with a wide range of biological targets, including various protein kinases. mdpi.comnih.gov
Achieving selectivity often involves intricate structural modifications to the core molecule. nih.gov For example, researchers have utilized techniques like "click chemistry" to add triazole-tethered side chains to a quinazoline scaffold, which successfully improved selectivity for mutant Epidermal Growth Factor Receptors (EGFRs) over their wild-type counterparts. nih.gov Another approach involves designing allosteric inhibitors that bind to sites other than the highly conserved ATP-binding pocket of kinases, a strategy that has shown promise for developing selective CDK5 inhibitors based on the quinazolinone structure. ibmmpeptide.com The challenge lies in identifying the precise structural modifications that enhance binding to the desired target without introducing new, unwanted interactions. This requires a deep understanding of the three-dimensional structure of both the target and the inhibitor, often elucidated through X-ray crystallography and computational modeling.
| Strategy for Improving Selectivity | Example Target | Reference |
| Structural Modification (e.g., click chemistry) | Mutant Epidermal Growth Factor Receptor (EGFR) | nih.gov |
| Allosteric Inhibition | Cyclin-dependent kinase 5 (CDK5) | ibmmpeptide.com |
| Kinase Panel Screening | Aurora A Kinase | nih.gov |
| Bioisosteric Replacement | Poly (ADP-ribose) polymerase-1 (PARP-1) | rsc.org |
Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding
To fully grasp the biological effects of this compound, a holistic, systems-level perspective is necessary. nashbio.com This is where multi-omics—the integrated analysis of data from genomics, transcriptomics, proteomics, and metabolomics—becomes indispensable. nashbio.compharmafeatures.com A single-omics approach provides only a snapshot of a drug's impact; for instance, transcriptomics might reveal changes in gene expression, but it doesn't capture post-transcriptional modifications or changes in protein activity. nih.gov
By integrating these diverse datasets, researchers can construct comprehensive molecular networks that map the entirety of a drug's impact on cellular pathways. pharmafeatures.comnih.gov This holistic view can uncover the complete mechanism of action, identify previously unknown drug targets, discover biomarkers for patient stratification, and predict potential off-target effects or toxicity risks. nashbio.comomicstutorials.com The primary challenges in this area are not just in generating the vast amounts of data, but in developing the sophisticated computational and statistical methods required to integrate and interpret these complex, high-dimensional datasets. pharmafeatures.com Overcoming these hurdles will allow for a more complete understanding of how this compound derivatives function within a biological system. nih.gov
Exploration of Novel Biological Targets and Pathways
The quinazoline scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple, diverse biological targets. mdpi.com While much research has focused on its role as a kinase inhibitor targeting well-known cancer-related pathways like EGFR and VEGFR, there is vast potential for discovering novel applications. mdpi.comnih.gov
Recent studies on quinazolinone derivatives have identified a range of other potential targets, demonstrating the scaffold's versatility. These include:
Aurora Kinases: Crucial regulators of cell division, making them attractive anticancer targets. mdpi.comnih.gov
Poly (ADP-ribose) polymerase (PARP): Enzymes involved in DNA repair, which are targets for cancer therapy. rsc.org
Carbonic Anhydrases: Involved in processes like pH regulation and have been targeted by quinazolinone inhibitors. researchgate.net
Quorum Sensing Regulators in Bacteria: The quinazolinone structure has been shown to inhibit biofilm formation in pathogens like P. aeruginosa by interfering with intercellular signaling. nih.gov
The fluorine atom at the 6-position of this compound can significantly alter its electronic properties, potentially leading to unique interactions and opening doors to new or unexpected biological targets. nih.gov Systematic screening of this compound against diverse target panels and in various disease models is essential to uncover its full therapeutic potential beyond the established applications of the broader quinazolinone class.
Development of Advanced Computational Models for Predictive Research
Computer-Aided Drug Design (CADD) has become an essential tool for accelerating the drug discovery process. researchgate.net For this compound, the development and application of advanced computational models can streamline the identification and optimization of new drug candidates. researchgate.net
Several computational techniques are particularly relevant:
Molecular Docking: This method predicts how a molecule binds to the active site of a target protein, helping to understand the key interactions that determine its inhibitory activity. nih.govnih.gov It has been widely used to study how quinazolinone derivatives interact with targets like kinases and bacterial DNA gyrase. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov These models, particularly 3D-QSAR, can predict the activity of novel, unsynthesized derivatives, guiding chemists to prioritize the most promising candidates. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the drug-target complex over time, revealing the stability of interactions and conformational changes that are missed by static docking models. nih.gov
These predictive models help to rationalize experimental findings and provide a strong basis for the design of new derivatives with improved potency and selectivity, ultimately saving time and resources in the laboratory. nih.gov
Opportunities for Collaborative and Interdisciplinary Research
The complexity of modern drug discovery necessitates a multidisciplinary approach, and the advancement of this compound research is no exception. tandfonline.com Success hinges on the integration of expertise from various scientific fields. drugdiscoverytrends.com
Effective research requires seamless collaboration among:
Medicinal and Synthetic Chemists: To design and synthesize novel derivatives and develop scalable production methods. researchgate.net
Computational Biologists and Chemists: To develop and apply predictive models for activity and selectivity. researchgate.net
Pharmacologists and Cell Biologists: To conduct in vitro and in vivo testing and elucidate mechanisms of action.
Bioinformaticians and Data Scientists: To manage, integrate, and interpret large-scale multi-omics datasets. nih.gov
Such interdisciplinary partnerships can accelerate the entire drug development pipeline, from initial hit identification to preclinical evaluation. tandfonline.commdpi.com By combining computational predictions with experimental validation and leveraging systems-level biological data, collaborative teams can more effectively navigate the challenges of synthesis, selectivity, and mechanistic understanding to unlock the full potential of this compound. drugdiscoverytrends.com
Q & A
Q. How can contradictory biological activity data for fluorinated quinazolinones be resolved?
- Methodological Answer : Conduct longitudinal studies to assess time-dependent effects (e.g., short-term vs. long-term exposure). Use structural-activity relationship (SAR) analysis to isolate substituent effects. Validate mechanisms via enzyme inhibition assays (e.g., SIRT1 inhibition studies for derivatives like MHY2251) .
Q. What strategies optimize microwave-assisted synthesis of this compound derivatives?
- Methodological Answer : Screen solvent systems (e.g., DMF/HO) and catalyst loading (e.g., Pd(PPh)) to enhance reactivity. Adjust microwave power (100–300 W) and irradiation time (5–30 minutes) to balance yield and purity. Monitor reaction progress via TLC or HPLC .
Q. How does fluorine substitution at position 6 influence antimicrobial activity?
- Methodological Answer : Fluorine’s electronegativity enhances membrane permeability and target binding. Compare MIC values of 6-fluoro derivatives (e.g., compound 6a in Deng et al., MIC = 16–32 μg/mL against P. aeruginosa) with non-fluorinated analogs. Use molecular docking to predict interactions with bacterial enzymes .
Q. What computational methods predict the binding affinity of this compound to biological targets?
- Methodological Answer : Perform molecular dynamics simulations and QSAR modeling to evaluate fluorine’s role in hydrophobic interactions. Validate predictions with in vitro assays (e.g., fluorescence polarization for enzyme inhibition) .
Q. How do structural modifications at the 2-position affect pharmacokinetics?
Q. What are the ecological risks of this compound?
- Methodological Answer : Conduct biodegradation studies under aerobic/anaerobic conditions. Use LC-MS to detect persistent metabolites. Evaluate acute toxicity in model organisms (e.g., Daphnia magna) per OECD guidelines, as ecological data are currently lacking .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
